METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE
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Overview
Description
METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE is a complex organic compound that features a nitro group, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the coupling of the pyridine moiety through a carbamoylation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates and pyridine derivatives.
Scientific Research Applications
METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-NITROBENZOATE: Lacks the pyridine moiety, making it less versatile in biological applications.
METHYL 5-NITRO-2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE: Similar structure but different positioning of the nitro group, which can affect its reactivity and interactions.
Uniqueness
METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE is unique due to the specific arrangement of its functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-nitro-5-(pyridin-3-ylmethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-15(20)12-5-11(6-13(7-12)18(21)22)14(19)17-9-10-3-2-4-16-8-10/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNXHHBYMVIQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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